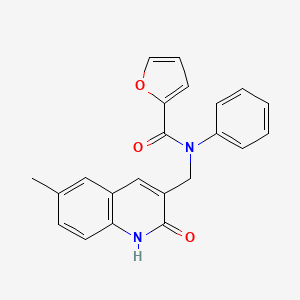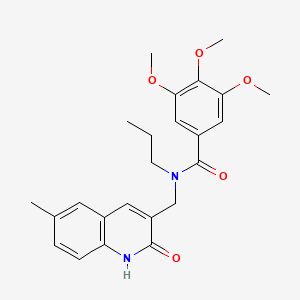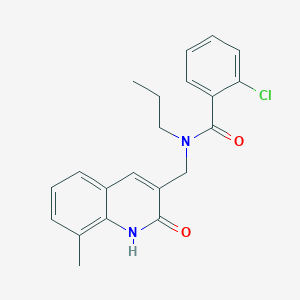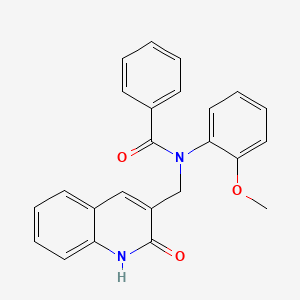
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, commonly known as HQMNB, is a chemical compound that has been synthesized for its potential medicinal properties. The compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
HQMNB exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, HQMNB has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
HQMNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. HQMNB has also been shown to have antiviral and antimicrobial activities, making it a potential therapeutic agent for infectious diseases. Additionally, HQMNB has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HQMNB in lab experiments is its broad range of potential applications. The compound has been shown to have anticancer, antiviral, and antimicrobial activities, as well as potential therapeutic applications for neurodegenerative diseases. Additionally, HQMNB has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent.
One limitation of using HQMNB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on HQMNB. One area of research could focus on the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to design experiments to study its effects. Finally, future research could focus on developing more efficient synthesis methods for HQMNB, as well as improving its solubility in water.
Métodos De Síntesis
HQMNB can be synthesized using a multistep process involving the reaction of 2-hydroxyquinoline-3-carbaldehyde with 2-methoxybenzylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The compound can then be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
HQMNB has been studied extensively for its potential medicinal properties. The compound has been shown to have anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-22-14-8-7-13-21(22)26(24(28)17-9-3-2-4-10-17)16-19-15-18-11-5-6-12-20(18)25-23(19)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAUHLCLCAQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

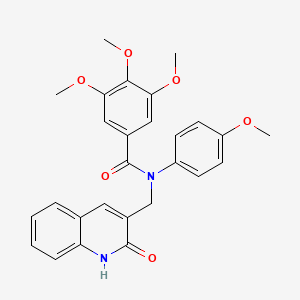
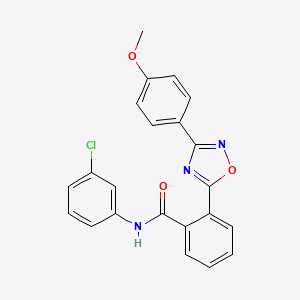
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
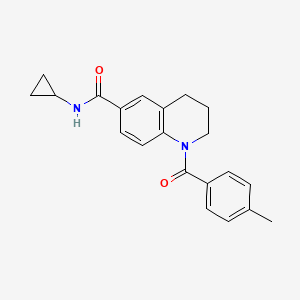

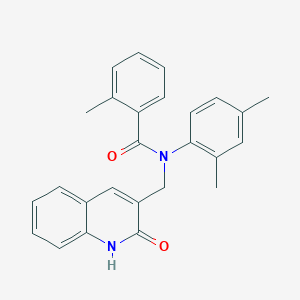
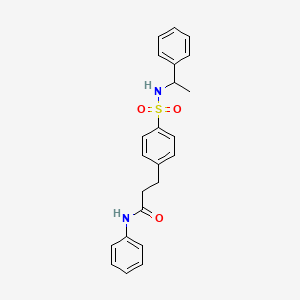
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
